

XMD8-87: A Comparative Guide to Kinase Inhibitor Selectivity

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Compound of Interest		
Compound Name:	XMD8-87	
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For researchers and professionals in drug development, the selectivity of a kinase inhibitor is a critical parameter influencing its therapeutic window and potential off-target effects. This guide provides a detailed comparison of **XMD8-87**, a potent inhibitor of Tyrosine Kinase Non-receptor 2 (TNK2), also known as Activated CDC42 Kinase 1 (ACK1), with other notable kinase inhibitors. We present quantitative data, experimental methodologies, and a visual representation of the relevant signaling pathway to offer a comprehensive overview of **XMD8-87**'s selectivity profile.

XMD8-87: Potency and Selectivity

XMD8-87 is recognized as a potent and selective ATP-competitive inhibitor of TNK2/ACK1.[1] [2][3] It has demonstrated significant inhibitory activity against leukemia-associated mutations of TNK2, with IC50 values of 38 nM for the D163E mutation and 113 nM for the R806Q mutation in Ba/F3 cell lines.[2][4][5] The inhibitor has a dissociation constant (Kd) of 15 nM for TNK2.[3][6]

KinomeScan data indicates that **XMD8-87** has excellent kinome selectivity.[1] At a screening concentration of 10 μ M, it shows minimal off-target binding.[1] However, some potential off-targets have been identified, including BRK, CSF1R, and FRK, though with lower potency compared to its primary target, TNK2.[1][3]

Comparison with Alternative Kinase Inhibitors



To contextualize the selectivity of **XMD8-87**, we compare it with other inhibitors, including another TNK2 inhibitor, AIM-100, and a panel of well-characterized Bcr-Abl inhibitors known for their varying selectivity profiles: Imatinib, Nilotinib, and Dasatinib. While these Bcr-Abl inhibitors are not direct competitors for TNK2-targeted therapies, their extensive characterization provides a valuable benchmark for assessing kinase selectivity.

Data Presentation: Kinase Inhibition Profile

The following table summarizes the inhibitory activity (IC50 or Kd values) of **XMD8-87** and selected alternative inhibitors against their primary targets and key off-targets. Lower values indicate higher potency.

Inhibitor	Primary Target(s)	IC50 / Kd (nM)	Key Off- Targets	IC50 / Kd (nM)
XMD8-87	TNK2 (ACK1)	15 (Kd)[3][6]	BRK	37 (Kd)[1][3]
TNK2 (D163E)	38 (IC50)[4][5]	CSF1R	330 (Kd)[1][3]	_
TNK2 (R806Q)	113 (IC50)[4][5]	FRK	96 (Kd)[1][3]	
AIM-100	TNK2 (ACK1)	Data not available in provided search results	Data not available	Data not available
Imatinib	Bcr-Abl	100-500 (IC50) [7]	c-Kit[8]	Specific value not provided
c-Abl	Specific value not provided	PDGF Receptor[8]	Specific value not provided	
Nilotinib	Bcr-Abl	10-25 (IC50)[7]	Considered more selective than Imatinib	Specific values not provided
Dasatinib	Bcr-Abl	<1 (IC50)[9]	Src family kinases[9][10]	Specific values not provided
Src family kinases	Specific value not provided	c-Kit	Specific value not provided	



Note: This table is compiled from multiple sources and assay conditions may vary.

Experimental Protocols

The determination of kinase inhibitor selectivity relies on robust and standardized assays. The data presented in this guide were primarily generated using the following methodologies:

Kinase Binding Assays (e.g., Ambit, DiscoverX KinomeScan)

These assays quantify the binding affinity of a compound to a large panel of kinases.

- Principle: The core principle involves a competition between the test compound and a known, labeled ligand that binds to the kinase of interest. The amount of labeled ligand displaced by the test compound is measured, which allows for the determination of the dissociation constant (Kd).
- General Protocol:
 - A panel of recombinant kinases is immobilized, often on a solid support.
 - The test compound (e.g., XMD8-87) is incubated with the kinases across a range of concentrations.
 - A labeled probe with known affinity for the kinases is added.
 - After reaching equilibrium, the amount of bound probe is quantified.
 - The data is used to calculate the Kd, representing the concentration of the inhibitor required to bind to 50% of the kinase population.

Biochemical Enzymatic Kinase Assays (e.g., Invitrogen Kinase Assay)

These assays measure the direct inhibitory effect of a compound on the enzymatic activity of a kinase.



Principle: The assay measures the ability of a kinase to phosphorylate a substrate in the
presence of varying concentrations of an inhibitor. The IC50 value is determined,
representing the concentration of the inhibitor required to reduce the kinase's enzymatic
activity by 50%.

General Protocol:

- The kinase, a specific substrate (often a peptide), and ATP are combined in a reaction buffer.
- The test compound is added at various concentrations.
- The reaction is allowed to proceed for a set period.
- The amount of phosphorylated substrate is quantified, often using methods like fluorescence, luminescence, or radioactivity.
- IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

Cellular Assays

These assays assess the effect of an inhibitor on cellular processes that are dependent on the target kinase.

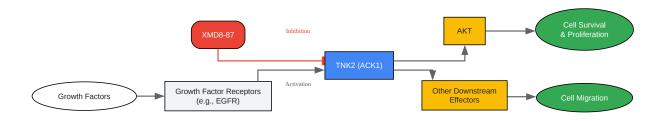
- Principle: The viability or proliferation of cells that rely on the target kinase for survival is measured in the presence of the inhibitor.
- General Protocol for Cell Viability (MTS-based assay):
 - Cells (e.g., Ba/F3 cells expressing a specific TNK2 mutant) are seeded in multi-well plates.
 - The cells are treated with the inhibitor at a range of concentrations for a specified duration (e.g., 72 hours).[4]
 - A methanethiosulfonate (MTS) reagent is added to the wells.



- Living cells metabolize the MTS into a formazan product, which has a specific absorbance.
- The absorbance is measured to determine the number of viable cells, and the EC50 (effective concentration to inhibit 50% of cell growth) is calculated.[1]

Signaling Pathway and Experimental Workflow

TNK2/ACK1 is a non-receptor tyrosine kinase that integrates signals from various upstream receptors, including Receptor Tyrosine Kinases (RTKs), and influences downstream pathways involved in cell growth, survival, and migration.

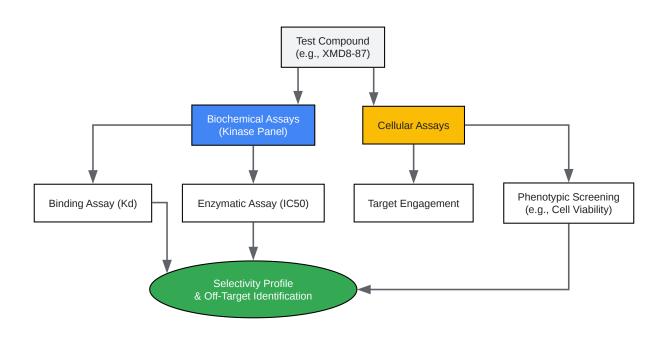


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Caption: Simplified signaling pathway of TNK2 (ACK1) and its inhibition by XMD8-87.

The diagram above illustrates how growth factors can activate TNK2 through receptor tyrosine kinases. Activated TNK2 then phosphorylates downstream targets like AKT, leading to cellular responses such as survival and proliferation. **XMD8-87** acts by directly inhibiting the kinase activity of TNK2, thereby blocking these downstream signals.





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Caption: General workflow for determining kinase inhibitor selectivity.

This workflow outlines the typical experimental progression for characterizing a kinase inhibitor. It begins with broad biochemical screening against a panel of kinases to determine potency and identify potential off-targets, followed by cellular assays to confirm on-target activity and assess the phenotypic consequences of inhibition.

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